molecular formula C20H16AuP+ B14348351 ethynyl(triphenyl)phosphanium;gold CAS No. 91071-10-2

ethynyl(triphenyl)phosphanium;gold

Cat. No.: B14348351
CAS No.: 91071-10-2
M. Wt: 484.3 g/mol
InChI Key: QRYLAOLLEFLFTM-UHFFFAOYSA-N
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Description

Ethynyl(triphenyl)phosphanium;gold is a gold(I) complex featuring a triphenylphosphine ligand modified with an ethynyl group. The structure combines a positively charged phosphanium moiety (PPh₃-C≡C⁺) coordinated to a gold(I) center. This compound is part of a broader class of organogold complexes, where the electronic and steric properties of the ligand significantly influence reactivity and applications in catalysis and medicinal chemistry .

The ethynyl group introduces a linear, electron-withdrawing character, which stabilizes the gold center and modulates its electrophilicity. Such complexes are typically synthesized via transmetallation or ligand-exchange reactions, often starting from chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl] and substituting the chloride with an ethynyl derivative under basic conditions .

Properties

CAS No.

91071-10-2

Molecular Formula

C20H16AuP+

Molecular Weight

484.3 g/mol

IUPAC Name

ethynyl(triphenyl)phosphanium;gold

InChI

InChI=1S/C20H16P.Au/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h1,3-17H;/q+1;

InChI Key

QRYLAOLLEFLFTM-UHFFFAOYSA-N

Canonical SMILES

C#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynyl(triphenyl)phosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor. One common method is the reaction of triphenylphosphine with gold chloride in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethynyl(triphenyl)phosphanium;gold undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various gold complexes with different oxidation states and ligand environments. These products are often characterized by their unique spectroscopic and structural properties .

Scientific Research Applications

Ethynyl(triphenyl)phosphanium;gold has several scientific research applications:

Mechanism of Action

The mechanism by which ethynyl(triphenyl)phosphanium;gold exerts its effects involves the coordination of the gold atom to various substrates. The gold atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with electron-rich sites on the substrates .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural Parameters of Selected Gold(I) Complexes

Compound Au–P Bond Length (Å) Au–Ligand Bond Length (Å) Geometry
[(Ph₃P)AuCl] 2.28 2.29 (Au–Cl) Linear
[(Ph₃P)Au(C≡CPh)] 2.26 1.98 (Au–C≡C) Linear
[(Ph₃P)Au(S₂COMe)] 2.30 2.35 (Au–S) Linear

Table 2: Comparative Bioactivity (IC₅₀ Values)

Compound HT-29 Colon Cancer (µM) L-929 Fibroblasts (µM)
[(Ph₃P)Au(C≡CPh)] 5.2 >50
[(Et₃P)Au(S₂COMe)] 2.8 12.4

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